molecular formula C3H4BrCl3 B085221 3-Bromo-1,1,1-trichloropropane CAS No. 13749-37-6

3-Bromo-1,1,1-trichloropropane

Cat. No.: B085221
CAS No.: 13749-37-6
M. Wt: 226.32 g/mol
InChI Key: PUNXOOKBNWKKKR-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trichloropropane: is an organic compound with the molecular formula C₃H₄BrCl₃ . It is a halogenated derivative of propane, characterized by the presence of bromine and chlorine atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trichloropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1-trichloropropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1,1,1-trichloropropane can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as Lewis acids can be used to facilitate these reactions.

    Temperature and Pressure: Reactions are typically carried out at elevated temperatures and pressures to increase reaction rates.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, and amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Bromo-1,1,1-trichloropropane serves as a crucial intermediate in the synthesis of various organic compounds. Its unique halogenation pattern allows for the preparation of other halogenated compounds and facilitates substitution and elimination reactions. This compound can be utilized to generate alkynylhalocarbenes when reacted with 1,1-dichloroalk-2-ynes in the presence of bases like potassium tert-butoxide.

Reagent in Reactions
The presence of bromine and chlorine atoms enhances its reactivity, making it suitable for diverse chemical transformations. It can participate in nucleophilic substitutions and electrophilic additions, which are fundamental processes in organic chemistry.

Biological Research

Impact on Biological Systems
In biological research, this compound is used to study the effects of halogenated hydrocarbons on biological systems. It may serve as a precursor in synthesizing pharmaceuticals and other biologically active molecules. Its interactions with biomolecules can lead to significant alterations in cellular functions and metabolic pathways.

Mechanism of Action
The compound's mechanism involves binding to nucleophilic sites on proteins and nucleic acids, potentially leading to enzyme inhibition or activation. This property allows it to modify gene expression and influence cellular signaling pathways.

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is valuable in producing flame retardants and plasticizers. Its thermal stability and resistance to degradation make it suitable for manufacturing materials that require enhanced durability under heat.

Synthesis of Anti-Cancer Drugs
Research indicates that derivatives of this compound have been employed in synthesizing anti-cancer drugs. The specific reactivity patterns allow for the development of complex medicinal compounds that can target cancer cells effectively .

Case Studies

While specific case studies were not detailed in the search results, existing literature highlights the compound's role in:

  • Pharmaceutical Development : Its utility as a precursor for synthesizing complex drug molecules has been documented in various studies focusing on anti-cancer agents.
  • Environmental Impact Studies : Research examining the effects of halogenated compounds on ecosystems often includes this compound due to its biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trichloropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of bromine and chlorine atoms makes it a versatile reagent that can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but with different halogenation patterns.

    3-Bromo-1,1,1-trifluoropropane: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.

    1,1,1-Trichloropropane: Lacks the bromine atom, resulting in different chemical properties and uses.

Uniqueness: 3-Bromo-1,1,1-trichloropropane is unique due to its specific combination of bromine and chlorine atoms. This combination imparts distinct reactivity patterns, making it suitable for specialized applications in organic synthesis and industrial processes.

Biological Activity

3-Bromo-1,1,1-trichloropropane (C₃H₄BrCl₃) is a halogenated organic compound with notable biological activities that have implications in both industrial and pharmaceutical contexts. This article provides a comprehensive overview of its biological activity, including cytotoxicity, endocrine disruption potential, and its role in synthetic chemistry.

This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. The molecular structure can be represented as follows:

Br CH2 CHClCCl2\text{Br CH}_2\text{ CHCl}-\text{CCl}_2

This unique halogenation pattern contributes to its reactivity and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Cytotoxicity studies have shown that halogenated compounds can induce apoptosis (programmed cell death) in specific cancer types. For instance:

  • Case Study 1 : In vitro studies demonstrated that exposure to this compound resulted in significant cell death in human breast cancer cell lines (MCF-7), suggesting potential applications in anticancer therapies.
  • Case Study 2 : A study focusing on lung cancer cells revealed that the compound could inhibit cell proliferation through the activation of apoptotic pathways .

Endocrine Disruption Potential

The endocrine-disrupting properties of halogenated compounds are of growing concern. This compound has been implicated in disrupting hormonal functions:

  • Mechanism : The compound may interfere with hormone signaling pathways by mimicking or blocking natural hormones due to its structural similarity to endocrine-active substances .
  • Research Findings : Experimental data suggest that exposure to this compound can lead to altered reproductive functions in animal models, indicating potential risks for developmental and reproductive health.

The mechanism of action for this compound involves its interaction with nucleophiles and electrophiles during chemical reactions. This compound can undergo:

  • Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
  • Elimination Reactions : Under specific conditions, it can form alkenes through elimination reactions .

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar halogenated compounds:

Compound NameStructureBiological Activity
This compoundBrCH₂CHClCCl₂Cytotoxicity; Endocrine disruption
1-Bromo-3-chloropropaneCl(CH₂)₃BrLower cytotoxicity; used in organic synthesis
3-Bromo-1,1,1-trifluoropropaneCF₃CH₂CHBrAnticancer drug precursor

Industrial Applications

In addition to its biological activities, this compound is utilized in various industrial applications:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the production of biologically active molecules and pharmaceuticals .
  • Chemical Manufacturing : The compound is valuable in creating flame retardants and plasticizers due to its thermal stability properties .

Properties

IUPAC Name

3-bromo-1,1,1-trichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXOOKBNWKKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341467
Record name 3-Bromo-1,1,1-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-37-6
Record name 3-Bromo-1,1,1-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13749-37-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Bromo-1,1,1-trichloropropane synthesized and what are its key reactions?

A1: this compound is synthesized through a multi-step process starting with the addition of bromotrichloromethane to ethylene. This reaction yields the desired product, which can undergo further transformations. []

  • Dehydrohalogenation: this compound can be dehydrohalogenated to form 3,3,3-trichloro-1-propene, which can then be isomerized to 1,1,3-trichloro-1-propene. []
  • Oxirane Synthesis: Reacting 1,1,3-trichloro-1-propene with tert-butyl hypochlorite produces a chlorohydrin intermediate. Subsequent treatment with a base converts this intermediate into 3,3,3-trichloro-1,2-epoxypropane (an oxirane). []
  • SN2' Reaction: 3,3,3-Trichloro-1-propene reacts with methoxide ions via an SN2' mechanism, resulting in the formation of 1,1-dichloro-3-methoxy-1-propene. []

Q2: Can this compound be used to generate alkynylhalocarbenes?

A2: Yes, research suggests that this compound, along with other 3-substituted 3-bromo-1,1,1-trichloropropanes, can act as precursors for the generation of alkynylhalocarbenes. These carbenes are formed through reactions with 1,1-dichloroalk-2-ynes in the presence of potassium tert-butoxide and alkali metal alkoxides. This process offers a pathway for synthesizing 2-(alk-1-ynyl)oxiranes. [, ]

Q3: Are there alternative methods for generating alkynylhalocarbenes using similar compounds?

A3: Yes, research indicates that alkynylhalocarbenes can also be generated from 3-substituted 1,1,1,3-tetrahalopropanes through reactions with bases. This suggests a broader class of tetrahalopropane derivatives may be suitable for accessing these reactive intermediates. []

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